
N-(3-Hydroxypropyl)-N'-(1-phenylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a hydroxypropyl group and a phenylpropyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 1-phenylpropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl and phenylpropyl groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxypropyl and phenylpropyl groups can enhance the compound’s binding affinity and specificity for its targets. The compound may also interact with cellular pathways involved in cell proliferation, inflammation, and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(2-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is unique due to the specific arrangement of its hydroxypropyl and phenylpropyl groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.
Propriétés
Numéro CAS |
74548-50-8 |
|---|---|
Formule moléculaire |
C13H20N2OS |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-12(11-7-4-3-5-8-11)15-13(17)14-9-6-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17) |
Clé InChI |
HCKCCVZIQCXHRK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


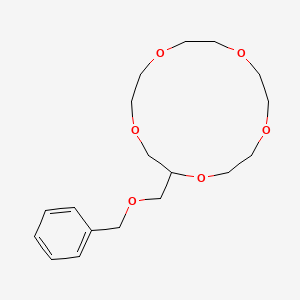
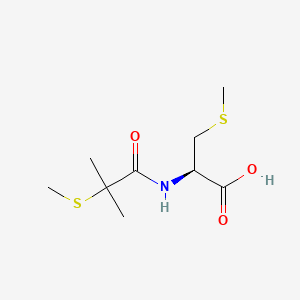
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

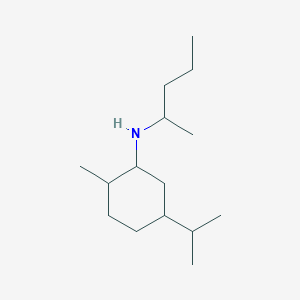
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
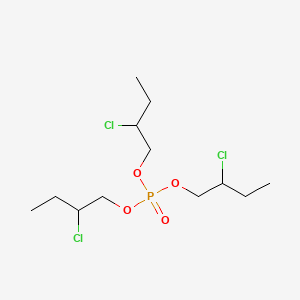

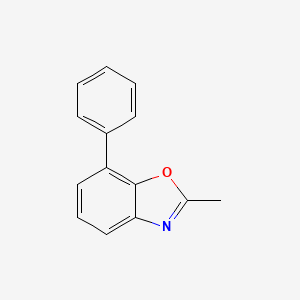
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
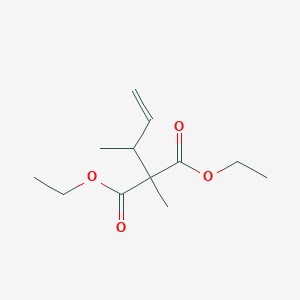


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
